molecular formula C20H21BrClN3S2 B2461162 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole CAS No. 344268-27-5

3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole

Cat. No.: B2461162
CAS No.: 344268-27-5
M. Wt: 482.88
InChI Key: VKFUZPGOISZETH-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H21BrClN3S2 and its molecular weight is 482.88. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClN3S2/c1-14(2)25-19(13-26-11-15-5-9-18(22)10-6-15)23-24-20(25)27-12-16-3-7-17(21)8-4-16/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFUZPGOISZETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)Br)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16BrClN3S2
  • Molecular Weight : 420.36 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon Cancer)10.5Inhibition of tubulin polymerization
MCF-7 (Breast Cancer)15.3Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)12.7Cell cycle arrest at G2/M phase

The mechanism of action primarily involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, highlighting the potential of this compound as a therapeutic agent against various malignancies .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Molecular docking studies revealed that the compound interacts effectively with bacterial enzyme targets, which is crucial for its antibacterial action .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. The antioxidant capacity was assessed using DPPH and ABTS assays.

Assay Type IC50 Value (µM)
DPPH25
ABTS15

The antioxidant activity suggests that this compound can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Anticancer Efficacy : A study evaluated a series of triazole derivatives for their anticancer properties and found that modifications in the side chains significantly affected their potency against various cancer cell lines .
  • Antibacterial Mechanisms : Research indicated that triazole compounds could inhibit bacterial growth through enzyme inhibition and disruption of cell wall synthesis .
  • Oxidative Stress Reduction : Another investigation highlighted the potential of triazole derivatives to mitigate oxidative stress in cellular models, suggesting their role as protective agents against cellular damage .

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is C19H19BrClN3S2C_{19}H_{19}BrClN_3S_2, and it features a complex arrangement that includes bromine and chlorine substituents along with sulfanyl groups. These structural elements are crucial for its biological activity, enhancing interaction with various biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. The unique structure of 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole may contribute to its effectiveness in targeting cancer cells.

Case Study: Anticancer Activity Evaluation

  • A study assessed the anticancer activity of structurally similar triazoles against various human tumor cell lines. The results showed that certain derivatives could reduce cell viability significantly at concentrations as low as 10μg/mL10\,\mu g/mL. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathway modulation and caspase activation.

Antimicrobial Activity

The compound's structure suggests potential efficacy against a range of pathogens due to the presence of sulfur and halogen substituents.

Case Study: Antimicrobial Evaluation

  • In vitro tests demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections.

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